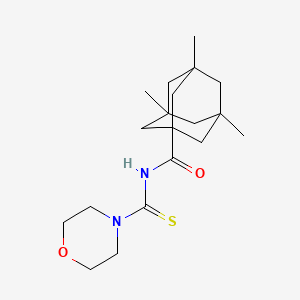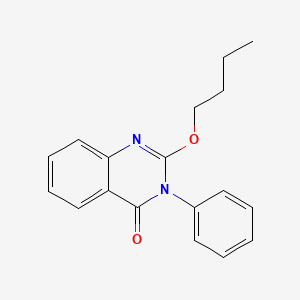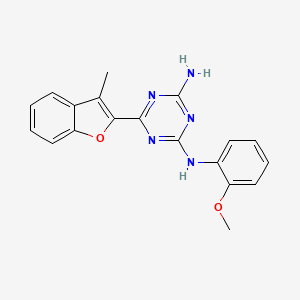
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The compound features a morpholinocarbothioyl group, which is known for its potential biological activity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from adamantane. The key steps include:
Functionalization of Adamantane: Introduction of functional groups at specific positions on the adamantane ring.
Formation of Carboxamide: Reaction of the functionalized adamantane with appropriate reagents to form the carboxamide group.
Introduction of Morpholinocarbothioyl Group: This step involves the reaction of the carboxamide derivative with morpholine and a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The morpholinocarbothioyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Adamantanecarboxamide: Lacks the morpholinocarbothioyl group, resulting in different biological activity.
3,5,7-Trimethyladamantane: Does not have the carboxamide or morpholinocarbothioyl groups, leading to different chemical properties.
N-(Morpholinocarbothioyl)adamantane: Similar structure but lacks the trimethyl groups, affecting its reactivity and applications.
Uniqueness
3,5,7-TRIMETHYL-N~1~-(MORPHOLINOCARBOTHIOYL)-1-ADAMANTANECARBOXAMIDE is unique due to the combination of the adamantane core, trimethyl groups, and the morpholinocarbothioyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C19H30N2O2S |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24) |
Clé InChI |
WTOMJIJRSMZRED-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
SMILES canonique |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B1224158.png)
![2-(2-Methylphenoxy)-1-[4-(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanone](/img/structure/B1224159.png)




![5-[(2-Cyanoethylthio)methyl]-2-benzofurancarboxylic acid](/img/structure/B1224166.png)
![4-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B1224167.png)
![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]thio]-N-(2-chlorophenyl)acetamide](/img/structure/B1224169.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[5-[(4-chlorophenoxy)methyl]-2-furanyl]methanone](/img/structure/B1224171.png)

![N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-6,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224175.png)

